Piperidine-d11
Overview
Description
Electrochemical Synthesis of Piperidine Derivatives
Secondary piperidines are essential in pharmaceutical chemistry due to their presence in many commercial drugs. An electrochemical method for the cyanation of secondary piperidines has been developed, which allows for the modification of the piperidine ring without the need for protection of the N-H bond. This process uses ABNO as a catalytic mediator and is compatible with various substituents, enabling the synthesis of unnatural amino acids .
Multicomponent Reaction for Piperidine Derivatives
A novel multicomponent reaction has been discovered that allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. This reaction combines 4-borono-1-azadienes, maleimides, and aldehydes to create polysubstituted piperidine derivatives with four stereogenic centers in a single operation. This method is valuable for combinatorial chemistry and natural product synthesis .
Conformational Stability and Structure of Piperidine
The conformational stability and structure of piperidine have been studied using VUV-MATI spectroscopy. This technique provided high-resolution vibrational spectra for piperidine conformers. The chair form of piperidine was found to be the most stable in the neutral state, while in the cationic state, only the axial-like NH conformer exists. The precise structure of the cationic conformer was determined through rigorous analysis .
Crystal Structure Response to Temperature and Pressure
The crystal structure of piperidine-d11 has been analyzed under various temperatures and pressures using neutron powder diffraction. The structure features chains of molecules connected by NH…N hydrogen bonds and van der Waals interactions. The study revealed that thermal expansion is influenced by external lattice modes and intramolecular ring-flexing modes, and the response to pressure is more isotropic due to the need to minimize volume .
Piperidine Molecular Complex with CO2 and H2O
Piperidine forms a reversible molecular complex with CO2 and H2O through hydrogen bonding. The complex decomposes at room temperature, and its structure has been determined via X-ray diffraction. This complex is compared to the previously reported 4-methylpiperidine carboxylate .
Metal Complexes with Piperidine Derivatives
The anion of 2,6-di(phenylimino)piperidine supports linear trichromium complexes. These complexes have been synthesized and characterized, revealing a linear chain of chromium atoms with varying coordination environments. The structures of these complexes provide insights into the coordination chemistry of piperidine derivatives .
Hydrogen Bonding in Piperidine Compounds
The crystal structure of a compound containing naphthaleneacetic acid and piperidine molecules has been determined. The molecules are held together by intermolecular hydrogen bonds, and the piperidine ring adopts a chair conformation. The structure is stabilized by N-H…O hydrogen bonds that link the molecules into dimers .
Enantioselective Synthesis of Piperidine Antagonists
A strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines has been developed and applied to the synthesis of IS811, a CCR3 antagonist. The synthesis involves several steps, including diastereoselective hydrogenation and intramolecular S(N)2 amination, to construct the piperidine core .
Piperidine Derivatives as Potential Sunscreens
A series of piperidine-4-one derivatives have been synthesized and characterized. DFT calculations were used to analyze their electronic structure and interpret spectroscopic data. These compounds are proposed as potential sunscreens and UV filters due to their spectroscopic properties .
Thermal Vibrations in Piperidine Derivatives
The crystal structures of piperazinium hexanoate-h11 and d11 have been determined, and the internal molecular displacements of H and D nuclei were analyzed. The study found that the internal vibrations of H are greater than those of D, and normal-mode analyses were carried out to compare with experimental values. The results provide insights into the vibrational behavior of piperidine derivatives .
Scientific Research Applications
Deuteriation in Organic Synthesis
Piperidine-d11 is used as a deuterium source in the regioselective C-deuteriation of organic compounds, significantly contributing to the field of organic synthesis. A specific application includes the deuteriation of enolates derived from 2-methyl tetralone, enhancing the understanding of kinetic deuteriation of amine–enolate complexes (Coumbarides, Eames, & Suggate, 2004).
NMR Spectroscopy
Piperidine-d11 plays a crucial role in nuclear magnetic resonance (NMR) spectroscopy. It acts as a solvent facilitating the investigation of complex organic structures like sporopollenins. Derivatization techniques employing piperidine-d11 have enabled the acquisition of detailed two-dimensional 13C,1H-HETCOR NMR spectra of sporopollenins, providing valuable structural insights (Ahlers, Lambert, & Wiermann, 2003).
Crystallographic Studies
Piperidine-d11 is instrumental in crystallography for studying the structural response of molecular crystals under varying conditions like temperature and pressure. It's used to understand the balance between different molecular forces, with a focus on NH…N H-bonds and van der Waals interactions in the crystal structure of piperidine. Such studies provide insights into the thermal expansion and strain development of crystals under external conditions (Budd, Ibberson, Marshall, & Parsons, 2015).
Antimicrobial Research
The antimicrobial potential of piperidine derivatives, including piperidine-d11, is explored in various studies. For instance, piperine in combination with ciprofloxacin has shown effectiveness against Staphylococcus aureus by enhancing the accumulation and reducing the efflux of ethidium bromide, indicating a potential role in inhibiting bacterial efflux pumps (Khan, Mirza, Kumar, Verma, & Qazi, 2006).
Pharmacological Applications
Piperidine-d11 and its derivatives are significant in pharmacological research, especially in the discovery and development of new drugs. Piperidine nucleus, for instance, is pivotal in producing drugs with a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties (Mahmoud Abdelshaheed, Fawzy, El-Subbagh, & Youssef, 2021).
Safety And Hazards
Future Directions
Piperidine and its derivatives, including Piperidine-d11, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is expected to continue and evolve.
properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYJNQNLNOLGT-KTIYLIMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583728 | |
Record name | (~2~H_11_)Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-d11 | |
CAS RN |
143317-90-2 | |
Record name | (~2~H_11_)Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143317-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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